(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
CAS No.: 880361-77-3
Cat. No.: VC8146212
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine - 880361-77-3](/images/structure/VC8146212.png)
Specification
CAS No. | 880361-77-3 |
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Molecular Formula | C9H11N3 |
Molecular Weight | 161.2 g/mol |
IUPAC Name | (6-methylimidazo[1,2-a]pyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C9H11N3/c1-7-2-3-9-11-8(4-10)6-12(9)5-7/h2-3,5-6H,4,10H2,1H3 |
Standard InChI Key | AXPYEDCFAFVWAD-UHFFFAOYSA-N |
SMILES | CC1=CN2C=C(N=C2C=C1)CN |
Canonical SMILES | CC1=CN2C=C(N=C2C=C1)CN |
Introduction
Chemical Structure and Identification
Core Structure and Substituents
The compound features an imidazo[1,2-a]pyridine core, a bicyclic system comprising a fused pyridine and imidazole ring. Key substituents include:
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A methyl group at the 6-position of the pyridine ring.
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A methanamine group (-CH₂NH₂) at the 2-position of the imidazole ring .
Spectroscopic and Computational Identifiers
Synthesis and Functionalization
Synthetic Pathways
Synthesis typically involves functionalization of the imidazo[1,2-a]pyridine scaffold. Key methods include:
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Knoevenagel Condensation: Used to introduce α,β-unsaturated carbonyl groups into the heterocycle .
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Suzuki-Miyaura Cross-Coupling: Facilitates the introduction of aryl or heteroaryl groups at specific positions .
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Reductive Amination: Employed to install the methanamine moiety.
For example, intermediate aldehydes derived from 5-substituted-2-aminopyridines undergo condensation with phosphonocarboxylates to yield target structures .
Derivatives and Salts
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Dihydrochloride Salt: (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride (CAS 1284226-68-1) has a molecular weight of 234.13 g/mol and enhanced solubility in polar solvents .
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N-Methyl Analogues: Substitution of the amine with methyl groups alters pharmacokinetic properties .
Physicochemical Properties
Biological Activities and Applications
Inhibition of Rab Geranylgeranyl Transferase (RGGT)
6-Substituted imidazo[1,2-a]pyridines, including this compound, disrupt Rab11A prenylation in HeLa cells (IC₅₀: 50–100 μM) . The C6 methyl group enhances selectivity for RGGT over related enzymes like farnesyltransferase .
PI3Kα Inhibition in Cancer Therapy
Derivatives such as 13k (a quinazoline-linked analog) exhibit potent PI3Kα inhibition (IC₅₀: 1.94 nM) and antiproliferative effects in HCC827 lung cancer cells (IC₅₀: 0.09 μM) . Mechanistically, these compounds induce G2/M cell cycle arrest and apoptosis via downregulation of cyclin B1 and activation of caspase-9 .
Cytotoxicity Profiles
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HeLa Cells: IC₅₀ values range from 25–735 μM, depending on substituents .
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Selectivity: Minimal effects on Ras or Rap1A/B prenylation confirm RGGT-specific activity .
Comparative Analysis with Analogues
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